3-(but-3-yn-2-yl)oxane
Description
Chemical Significance of Tetrahydropyran (B127337) Derivatives in Advanced Organic Synthesis
The tetrahydropyran (oxane) ring is a foundational structural motif frequently encountered in a vast array of biologically active natural products, including many marine-derived compounds. nih.gov This prevalence has established the tetrahydropyran framework as a crucial target for synthetic organic chemists. The development of efficient and stereoselective methods for the synthesis of substituted tetrahydropyrans is paramount for the total synthesis of complex natural products and the creation of novel pharmaceutical agents. nih.govwhiterose.ac.uk These heterocyclic systems are not merely passive scaffolds; their conformational preferences and the stereochemical arrangement of substituents can profoundly influence biological activity. Consequently, significant research has been dedicated to methodologies such as oxocarbenium ion-mediated cyclizations, hetero-Diels-Alder reactions, and intramolecular oxa-Michael additions to construct these valuable architectures. nih.gov
The Structural Motif of 3-(but-3-yn-2-yl)oxane: A Chiral Secondary Alkynyl Tetrahydropyran
The structure of this compound represents a specific class of substituted tetrahydropyrans characterized by the presence of a secondary alkynyl group. This particular substitution introduces several key structural features. The "oxane" denotes the six-membered tetrahydropyran ring. The substituent, a but-3-yn-2-yl group, is attached at the third position of this ring. This substituent contains a terminal alkyne (a carbon-carbon triple bond), which is a versatile functional group in organic synthesis, amenable to a wide range of transformations such as click chemistry, reductions, and coupling reactions.
Crucially, the molecule possesses two stereocenters: one at the C3 position of the oxane ring and another at the C2 position of the butynyl substituent. This chirality means that this compound can exist as multiple stereoisomers (diastereomers and enantiomers), each potentially having distinct chemical and biological properties. The control of stereochemistry during the synthesis of such chiral tetrahydropyrans is a significant challenge and a primary focus of modern synthetic methods. acs.org The axial or equatorial orientation of the alkynyl group can influence the molecule's conformation and reactivity. nih.gov
Historical Context and Evolution of Synthetic Strategies for Oxane Systems with Alkynyl Functionality
The synthesis of tetrahydropyran rings has evolved considerably over the decades. Early methods often relied on the cyclization of haloalcohols or the hydration of dihydropyrans. Modern organic synthesis, however, demands more sophisticated and stereocontrolled approaches. The introduction of an alkynyl group adds another layer of synthetic complexity and utility.
Key strategic developments for constructing alkynyl-substituted oxanes include:
Prins-type Cyclizations: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or, in variations, using alkynyl alcohols to generate alkynyl-substituted tetrahydropyrans. organic-chemistry.orgresearchgate.net The use of metal catalysts, such as gold or bismuth, has refined this approach, allowing for milder reaction conditions and improved stereoselectivity. organic-chemistry.orgacs.org
Intramolecular Cyclization of Hydroxy-Alkynes: The direct cyclization of an alcohol onto an alkyne, often activated by a metal catalyst (e.g., palladium, gold), provides a direct route to these systems. Palladium-catalyzed processes, for instance, can proceed via an oxypalladation mechanism, offering excellent control over the stereochemical outcome. acs.org
Ring-Opening of Epoxides: The reaction of alkynyl nucleophiles (like alkynylboranes or alkynylaluminums) with epoxides is a powerful method for building carbon-carbon bonds while setting stereocenters, which can be followed by a subsequent cyclization step to form the tetrahydropyran ring. nih.gov
Nicholas Reaction: The dicobalt hexacarbonyl complex of an alkyne can be used to stabilize a propargylic cation, facilitating cyclization reactions that would otherwise be problematic. This strategy has been applied to the synthesis of functionalized 2-alkynyl-tetrahydropyrans with high diastereoselectivity. researchgate.netthieme-connect.com
Oxidative C-H Bond Activation: More recent strategies involve the oxidative cyclization of propargylic ethers, which can generate alkynyl-substituted tetrahydropyrans. nih.gov
These evolving strategies reflect a continuous drive towards greater efficiency, selectivity, and functional group tolerance in the synthesis of complex heterocyclic molecules. thieme-connect.com
Hypothetical Compound Data
As "this compound" is not a documented compound, the following data tables are presented for illustrative purposes, based on known chemical principles and spectroscopic data from analogous structures found in the literature. unl.edu
Table 1: Hypothetical Physicochemical Properties
| Property | Hypothetical Value |
| Molecular Formula | C₁₀H₁₆O |
| Molecular Weight | 152.23 g/mol |
| Boiling Point | Estimated 180-195 °C |
| Density | Estimated 0.95-0.99 g/mL |
| Refractive Index | Estimated 1.46-1.48 |
Table 2: Hypothetical Spectroscopic Data (¹H-NMR and ¹³C-NMR)
This data is predicted for one possible diastereomer and is based on established chemical shift ranges for tetrahydropyran and alkynyl moieties. unl.edumdpi.com
¹H-NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.2-4.0 | m | 3H | -O-CH ₂- and -O-CH - |
| ~2.5 | m | 1H | -CH (CH₃)C≡CH |
| ~2.1 | d | 1H | -C≡CH |
| ~1.4-2.0 | m | 5H | Ring -CH ₂- and -CH - |
¹³C-NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~83 | C ≡CH |
| ~70 | C≡C H |
| ~68 | -O-C H₂- |
| ~67 | -O-C H- |
| ~40 | C H(CH₃)C≡CH |
| ~35 | Ring C H |
| ~30 | Ring C H₂ |
| ~25 | Ring C H₂ |
Structure
3D Structure
Properties
IUPAC Name |
3-but-3-yn-2-yloxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-3-8(2)9-5-4-6-10-7-9/h1,8-9H,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPVRZIVJDEORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)C1CCCOC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 but 3 Yn 2 Yl Oxane and Analogues
Stereoselective Formation of the Tetrahydropyran (B127337) Ring
The stereocontrolled synthesis of the tetrahydropyran ring is a key challenge in the preparation of 3-(but-3-yn-2-yl)oxane and its analogues. Various methodologies have been developed to address this, with Prins-type cyclizations and acid-mediated cyclizations of unsaturated alcohols being particularly powerful.
Prins-Type Cyclizations in the Synthesis of Alkynyl-Substituted Tetrahydropyrans
The Prins reaction, first reported in 1919, involves the acid-catalyzed condensation of an aldehyde or ketone with an alkene or alkyne. wikipedia.org This reaction has emerged as a powerful tool for the stereoselective formation of tetrahydropyran rings. researchgate.netresearchgate.net The generally accepted mechanism involves the formation of an oxocarbenium ion, which then undergoes an intramolecular cyclization. nih.govnih.gov
Lewis acids are commonly employed to catalyze the Prins cyclization by activating the carbonyl group of the aldehyde, thereby facilitating the formation of the key oxocarbenium ion intermediate. nih.gov A variety of Lewis acids have been utilized, each offering different levels of reactivity and selectivity. For instance, TiCl₄ has been used in the stereoselective construction of fused THP rings from cyclopropane (B1198618) carbaldehydes and 3-butyn-1-ol, affording high yields and excellent diastereoselectivity. nih.gov
The choice of Lewis acid can be critical in controlling the reaction outcome and minimizing side reactions, such as racemization due to competing oxonia-Cope rearrangements. nih.govbeilstein-journals.org Willis and co-workers demonstrated that the reaction of aryl group-substituted homoallylic alcohols with propanal in the presence of a Lewis acid furnished the expected tetrahydropyran as a single diastereomer. beilstein-journals.org
| Catalyst | Substrates | Product | Yield (%) | Diastereoselectivity | Reference |
| TiCl₄ | Cyclopropane carbaldehyde, 3-butyn-1-ol | gem-Dihalogen-containing fused THP | up to 80% | Excellent | nih.gov |
| FeCl₃ | Secondary homopropargyl alcohol, aldehyde | cis-2,6-dihydropyran | High | Highly stereoselective | nih.govbeilstein-journals.org |
| TMSOTf | Allylic gem-bissilyl alcohol, aldehyde | THP ring A of (−)-exiguolide | High | Excellent | nih.gov |
| In(OTf)₃ (catalytic) | 1-Phenylhex-5-en-3-ol, various aldehydes | cis-4-Halo-2,6-disubstituted THP | Moderate to Excellent | All-cis configuration | acs.org |
The intramolecular trapping of the oxocarbenium ion by an alkyne, known as the alkyne-Prins cyclization, is a valuable strategy for the synthesis of alkynyl-substituted tetrahydropyrans. When unsubstituted 3-alkynols are reacted with aldehydes in the presence of an iron(III) halide (FeX₃), the corresponding halogenated dihydropyrans are obtained. The iron halide acts as both a Lewis acid and a source of the nucleophilic halide. nih.gov
The silyl-Prins cyclization is a powerful variant where the oxocarbenium ion is trapped by nucleophiles such as allylsilanes, vinylsilanes, or propargylsilanes. nih.gov This approach often leads to high stereoselectivity and minimizes competitive side reactions. nih.govbeilstein-journals.org For example, the reaction of a secondary homopropargyl alcohol bearing a trimethylsilyl (B98337) group at the triple bond with an aldehyde in the presence of FeCl₃ proceeds via an alkyne Prins cyclization to afford cis-2,6-dihydropyran with high stereoselectivity. nih.govbeilstein-journals.org The use of electron-rich alkenes like alkenylsilanes in these cyclizations can result in higher reaction rates and selectivities. uva.es
A diastereoselective route to cis-2,6-disubstituted tetrahydropyran-4-ones has also been developed using a silyl (B83357) enol ether Prins cyclization concept. nih.govbeilstein-journals.org This method involves the trapping of an oxocarbenium ion, generated from a hydroxy-substituted silyl enol ether and an aldehyde, by the silyl enol ether. beilstein-journals.org
| Approach | Key Feature | Catalyst | Product | Stereoselectivity | Reference |
| Alkyne-Prins | Intramolecular trapping by an alkyne | FeX₃ | Halogenated dihydropyrans | - | nih.gov |
| Silyl-Prins | Trapping by allylsilanes, vinylsilanes, etc. | Various Lewis acids | Polysubstituted THPs | High | nih.govuva.es |
| Silyl Enol Ether Prins | Trapping by a silyl enol ether | BF₃·OEt₂ | cis-2,6-disubstituted tetrahydropyran-4-ones | High | nih.govbeilstein-journals.orgacs.org |
Acid-Mediated Intramolecular Cyclizations of Unsaturated Alcohols
Acid-mediated intramolecular cyclizations of unsaturated alcohols represent a fundamental strategy for the synthesis of tetrahydropyran rings. The Prins reaction itself is a prime example of such a cyclization, where an acid catalyst promotes the condensation of a carbonyl compound with a homoallylic or homopropargylic alcohol to initiate the cyclization cascade. researchgate.netresearchgate.net
The use of silylated alkenols in acid-catalyzed cyclizations offers significant advantages in controlling the stereochemical outcome and expanding the scope of the reaction. The silyl group can act as a bulky directing group and a precursor to a stable carbocation, thereby influencing the stereoselectivity of the cyclization. nih.gov
The silyl-Prins cyclization, as previously discussed, is a key example. An intramolecular Sakurai cyclization (IMSC) following an initial ene reaction provides an efficient route to a variety of tetrahydropyran derivatives. nih.gov For instance, the condensation of a Z-configured homoallylic alcohol (generated from an aldehyde and an allylsilane) with another aldehyde in the presence of BF₃·OEt₂ can afford polysubstituted exo-methylene tetrahydropyrans in a completely stereocontrolled manner. nih.gov
The construction of vicinal quaternary and tertiary stereocenters is a significant challenge in organic synthesis. The silyl enol ether Prins cyclization has proven to be a highly effective method for creating quaternary centers at the C-3 position of the tetrahydropyran-4-one ring with good diastereoselectivity. acs.org This methodology allows for the formation of highly functionalized tetrahydropyran-4-ones with substituents at each carbon of the core structure. acs.org
The diastereoselectivity of the major product in these cyclizations often results from the substituents being placed in the lower energy pseudo-equatorial positions in the chairlike reactive conformer. nih.gov By carefully choosing the substrates and reaction conditions, it is possible to achieve a high degree of control over the formation of multiple stereocenters in a single step.
| Method | Key Transformation | Stereocenters Controlled | Catalyst/Reagent | Diastereoselectivity | Reference |
| Silyl Enol Ether Prins Cyclization | Formation of C-C and C-O bonds | Quaternary center at C-3 | Lewis Acid (e.g., BF₃·OEt₂) | Good | acs.org |
| Intramolecular Sakurai Cyclization | Allyl metalation followed by cyclization | Multiple stereocenters | Et₂AlCl, BF₃·OEt₂ | Completely stereocontrolled | nih.gov |
Oxidative C-H Bond Activation Routes to Tetrahydropyrans
A modern and atom-economical approach to tetrahydropyran synthesis involves the functionalization of unreactive C-H bonds as a key step for subsequent C-C bond formation. rsc.org This strategy avoids the need for pre-functionalized substrates with conventional leaving groups, thus streamlining synthetic sequences.
DDQ-Mediated Oxocarbenium Ion Formation and Cyclization
One powerful method for initiating the cyclization to form tetrahydropyrans is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. rsc.orgresearchgate.netrsc.org DDQ can selectively cleave an allylic or benzylic C-H bond in an appropriate ether substrate, leading to the formation of a reactive oxocarbenium ion intermediate. researchgate.netrsc.org This intermediate is then trapped intramolecularly by a nucleophile, such as an alkyne, to form the tetrahydropyran ring.
This oxidative cyclization is highly complementary to traditional Prins-type cyclizations and offers several advantages, including tolerance for acid-labile functional groups and the ability to generate versatile unsaturated products. rsc.org The reaction typically proceeds under mild conditions, for instance, by stirring the substrate with DDQ in a suitable solvent like 1,2-dichloroethane (B1671644) at a moderately elevated temperature. rsc.org
For example, the DDQ-mediated cyclization of a propargylic ether can yield the corresponding alkynyl-substituted tetrahydropyran. The reactivity of propargylic ethers in these cyclizations has been found to be comparable to that of vinylsilane substrates. rsc.org
Stereocontrol Considerations in Propargylic Ether Cyclizations
While DDQ-mediated cyclizations of silylallylic ethers often proceed with high levels of diastereocontrol, stereocontrol in the cyclization of propargylic ethers can be diminished. rsc.org This reduction in stereoselectivity is attributed to the small energetic difference between the possible intermediate E- and Z-alkynyl oxocarbenium ions. The sterically undemanding nature of the linear alkyne group allows for the formation of both geometric isomers of the oxocarbenium ion, which can lead to a mixture of diastereomeric tetrahydropyran products. rsc.org
This feature makes the cyclization of propargylic ethers particularly suitable for divergent synthetic strategies, where the goal is to generate a library of structurally diverse molecules. rsc.org The resulting alkyne-containing tetrahydropyrans are valuable intermediates, as the alkyne moiety can be further elaborated into a wide range of functional groups through post-cyclization manipulations. rsc.org
Organocatalytic and Asymmetric Cyclization Approaches
In recent years, asymmetric organocatalysis has emerged as a third pillar of asymmetric synthesis, providing a powerful alternative to metal-based and enzymatic catalysts. rsc.org Organocatalysts, which are small, chiral organic molecules, can promote the formation of enantiomerically enriched products under mild reaction conditions. researchgate.net
Chiral Phosphoric Acid Catalysis for Regiodivergent Cyclizations
Chiral phosphoric acids (CPAs) have proven to be exceptionally versatile catalysts in asymmetric synthesis. They can be employed to control the regioselectivity of cyclization reactions, directing the reaction towards one of several possible outcomes. This is particularly valuable in the synthesis of heterocyclic systems where different ring sizes can be formed. umich.edunih.gov
A notable application of CPA catalysis is in the regiodivergent cycloisomerization of epoxide-containing alcohols. umich.edunih.gov By carefully selecting the chiral phosphoric acid catalyst, it is possible to selectively favor either the endo cyclization to form a six-membered tetrahydropyran ring or the exo cyclization to yield a five-membered tetrahydrofuran (B95107) ring. umich.edunih.gov For instance, in the cyclization of the antibiotic mupirocin (B1676865) methyl ester, catalyst (R)-TCYP was found to favor the 6-endo product (tetrahydropyran) with a 95:5 regiomeric ratio, whereas (S)-TIPSY favored the 5-exo product (tetrahydrofuran) with a 77:23 ratio. umich.edunih.gov This catalyst-controlled regioselectivity offers a powerful tool for directing the outcome of complex cyclizations. umich.edunih.gov
CPAs have also been shown to be effective in catalyzing reactions of functionalized propargylic alcohols, leading to diverse heterocyclic structures with high enantioselectivity. researchgate.net
Asymmetric Organocatalytic Methods for Tetrahydropyran Synthesis
A variety of organocatalytic methods have been developed for the asymmetric synthesis of tetrahydropyrans. rsc.orgresearchgate.net These methods often rely on cascade or domino reactions, where multiple bonds are formed in a single, highly controlled operation.
One successful strategy involves a domino Michael-hemiacetalization sequence. For example, the reaction between α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds, catalyzed by a chiral squaramide, can produce polyfunctionalized tetrahydropyrans in good yields and with high diastereo- and enantioselectivities. nih.gov This reaction proceeds through a Michael addition followed by an intramolecular hemiacetalization, creating multiple stereocenters in one step. nih.gov Various organocatalysts, including chiral amines and bifunctional hydrogen-bonding catalysts, have been effectively used to activate substrates and facilitate these cascade sequences, demonstrating the broad utility of organocatalysis in constructing complex tetrahydropyran rings. rsc.org
| Catalyst Type | Reaction Type | Key Features |
| Chiral Phosphoric Acid (CPA) | Regiodivergent Cycloisomerization | Catalyst controls formation of THP vs. THF rings. umich.edunih.gov |
| Chiral Squaramide | Domino Michael-Hemiacetalization | Forms multiple stereocenters in one pot with high stereocontrol. nih.gov |
| Chiral Amines / H-bond catalysts | Various Cascade Reactions | Versatile activation modes for diverse THP synthesis. rsc.org |
Introduction of the 3-(but-3-yn-2-yl) Substituent
The introduction of the specific 3-(but-3-yn-2-yl) substituent onto a pre-formed oxane (tetrahydropyran) ring requires a strategic C-C bond-forming reaction. The method of choice would depend on the functionalization present on the tetrahydropyran precursor.
A common and effective strategy would involve the reaction of an organometallic reagent derived from 2-butyne (B1218202) with a suitable electrophilic tetrahydropyran derivative. For instance, a Grignard reagent or an organolithium species of 2-butyne could be added to a tetrahydropyran-3-one precursor. The subsequent dehydration of the resulting tertiary alcohol would yield a tetrahydropyran with the but-3-yn-2-yl group attached at the 3-position.
Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, could be employed. This approach would involve coupling a 3-halo- or 3-triflyloxy-tetrahydropyran with a terminal alkyne like 2-methyl-3-butyn-2-ol, although this would result in a slightly different substituent. A more direct approach would be to couple a suitable organometallic tetrahydropyran derivative with a 2-halobut-3-yne.
The table below outlines plausible synthetic disconnections for introducing the desired substituent.
| Tetrahydropyran Precursor | Reagent | Reaction Type |
| Tetrahydropyran-3-one | 1. (But-3-yn-2-yl)magnesium bromide2. Dehydration | Nucleophilic Addition |
| 3-Halotetrahydropyran | (But-3-yn-2-yl)cuprate | SN2-type Coupling |
| 3-Boronyltetrahydropyran | 2-Halobut-3-yne | Suzuki Coupling |
These established synthetic transformations provide reliable pathways for the installation of the 3-(but-3-yn-2-yl) group onto a tetrahydropyran core, allowing for the targeted synthesis of this compound and its analogues.
Direct Alkynylation of Tetrahydropyran Precursors
A primary strategy for the synthesis of this compound involves the direct introduction of the butynyl group onto a pre-existing tetrahydropyran ring. This is typically achieved through carbon-carbon bond-forming reactions.
C-C Bond Forming Reactions with Terminal Alkynes
The formation of a C-C bond between the tetrahydropyran ring and the butynyl moiety can be accomplished using powerful cross-coupling reactions that unite an organometallic species with an organic halide.
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. wikipedia.orggold-chemistry.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org The Sonogashira and Kumada couplings are particularly relevant for the alkynylation of sp3-hybridized carbon centers, such as the C3 position of a tetrahydropyran ring.
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. gold-chemistry.orgwikipedia.orgorganic-chemistry.org While traditionally used for sp2-sp C-C bond formation, advancements have extended its application to sp3-hybridized carbons. In a hypothetical synthesis of this compound, a 3-halotetrahydropyran could be coupled with 3-butyn-2-ol (B105428) in the presence of a palladium catalyst and a copper(I) salt. The reaction is typically carried out under mild conditions and tolerates a variety of functional groups. gold-chemistry.org
The Kumada coupling , on the other hand, involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgsyr.edu This method is highly effective for forming C-C bonds between alkyl, vinyl, or aryl groups. wikipedia.org For the synthesis of the target molecule, an alkynyl Grignard reagent derived from 3-butyn-2-ol could be coupled with a 3-halotetrahydropyran. The Kumada coupling is advantageous as it allows for the direct use of Grignard reagents, which can be readily prepared from the corresponding alkynes. organic-chemistry.org
| Coupling Reaction | Catalyst System | Reactants | Key Features |
|---|---|---|---|
| Sonogashira Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) co-catalyst (e.g., CuI), Amine base | Terminal alkyne (e.g., 3-butyn-2-ol) and Organic halide (e.g., 3-iodotetrahydropyran) | Mild reaction conditions, broad functional group tolerance. gold-chemistry.org |
| Kumada Coupling | Nickel or Palladium catalyst (e.g., NiCl₂(dppp), Pd(PPh₃)₄) | Grignard reagent (e.g., alkynylmagnesium bromide from 3-butyn-2-ol) and Organic halide (e.g., 3-bromotetrahydropyran) | Direct use of Grignard reagents, effective for sp³-sp C-C bond formation. wikipedia.orgorganic-chemistry.org |
The success of cross-coupling reactions hinges on the formation and reactivity of the organometallic reagent. For the synthesis of this compound, an organometallic derivative of 3-butyn-2-ol is required. Alkynyl Grignard reagents can be prepared by reacting the terminal alkyne with a Grignard reagent such as ethylmagnesium bromide. Alternatively, organolithium reagents can be formed by treating the alkyne with a strong base like n-butyllithium. These organometallic species are potent nucleophiles that readily participate in transmetalation with the palladium or nickel catalyst in the cross-coupling cycle. wikipedia.orgorganic-chemistry.org
Stereoselective Alkynylation Methods
Achieving stereoselectivity in the alkynylation of a tetrahydropyran precursor is crucial when the starting material is chiral. The stereochemical outcome of the reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. Chiral ligands on the metal catalyst can induce asymmetry in the product. Furthermore, if the starting 3-halotetrahydropyran is enantiomerically pure, the coupling reaction often proceeds with retention of configuration at the chiral center, depending on the reaction mechanism.
Cyclization Strategies onto Pre-existing Alkynyl Chains
An alternative approach to constructing the this compound framework is through the cyclization of an acyclic precursor that already contains the alkynyl moiety. The Prins cyclization is a powerful method for the stereoselective synthesis of tetrahydropyrans. beilstein-journals.orgsemanticscholar.orgnih.gov This reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. semanticscholar.org An alkynyl variant of the Prins cyclization can be envisioned where a hydroxy-alkyne undergoes cyclization to form the tetrahydropyran ring. For example, a molecule containing a hydroxyl group at a suitable distance from an internal alkyne could be induced to cyclize in the presence of a Lewis or Brønsted acid to form the desired substituted oxane. The stereochemical outcome of the Prins cyclization is often controlled by chair-like transition states, allowing for the predictable formation of specific diastereomers. beilstein-journals.orgnih.gov
Reactivity and Advanced Transformations of 3 but 3 Yn 2 Yl Oxane
Chemical Reactivity of the Terminal Alkyne Moiety
The terminal alkyne in 3-(but-3-yn-2-yl)oxane is characterized by two orthogonal π-bonds and an acidic terminal proton (pKa ≈ 25), making it susceptible to attack by both electrophiles and nucleophiles, and enabling its participation in numerous metal-catalyzed processes.
Addition reactions across the carbon-carbon triple bond are a fundamental aspect of the reactivity of this compound, allowing for the introduction of a variety of functional groups and the formation of substituted alkenes with controlled stereochemistry.
Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond. The regioselectivity of these additions (i.e., whether the "X" group adds to the terminal or internal carbon of the original alkyne) is a critical consideration.
Hydroboration-Oxidation: This two-step process provides a route to aldehydes from terminal alkynes, representing an anti-Markovnikov addition of water across the triple bond. The reaction typically employs a sterically hindered dialkylborane, such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), to prevent double addition across both π-bonds. libretexts.orgmasterorganicchemistry.com The hydroboration step proceeds via a syn-addition of the B-H bond, with the boron atom adding to the less substituted terminal carbon. libretexts.orgmasterorganicchemistry.com Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding an enol intermediate. libretexts.org This enol rapidly tautomerizes to the more stable aldehyde product. masterorganicchemistry.comlibretexts.org
Hydration: In contrast to hydroboration, the direct acid-catalyzed hydration of this compound yields a methyl ketone. This reaction follows Markovnikov's rule, where the initial protonation of the alkyne leads to the formation of a more stable vinyl cation at the more substituted carbon. libretexts.orgjove.com The reaction is typically catalyzed by a mercuric salt, such as mercuric sulfate (B86663) (HgSO₄), in the presence of a strong acid like sulfuric acid (H₂SO₄). jove.comlumenlearning.com Nucleophilic attack by water, followed by deprotonation, forms an enol intermediate which then tautomerizes to the final ketone product. libretexts.orgjove.com
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkyne can also proceed with predictable regioselectivity. In the absence of radical initiators, the reaction follows Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide adding to the more substituted internal carbon to form a vinyl halide. chemistrysteps.comyoutube.commasterorganicchemistry.com If a second equivalent of HX is used, a geminal dihalide is formed, with both halogen atoms attached to the same carbon. chemistrysteps.comjove.com However, in the specific case of HBr addition in the presence of peroxides (ROOR), the reaction mechanism switches to a free-radical pathway, resulting in anti-Markovnikov addition. chemistrysteps.comjove.comlibretexts.org This provides a mixture of (E)- and (Z)-alkenyl bromides. chemistrysteps.com
Table 1: Regio- and Stereoselective Hydrofunctionalization of this compound
| Reaction | Reagents | Regioselectivity | Stereoselectivity | Product Type |
|---|---|---|---|---|
| Hydroboration-Oxidation | 1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOH | Anti-Markovnikov libretexts.orgmasterorganicchemistry.com | Syn-addition libretexts.orgmasterorganicchemistry.com | Aldehyde |
| Mercury(II)-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov libretexts.orgjove.com | Not applicable | Methyl Ketone |
| Hydrohalogenation | HX (HCl, HBr, HI) | Markovnikov chemistrysteps.comyoutube.com | Mixture of E/Z isomers | Vinyl Halide |
| Radical Hydrobromination | HBr, ROOR | Anti-Markovnikov chemistrysteps.comlibretexts.org | Mixture of E/Z isomers | Vinyl Bromide |
The triple bond of this compound can be partially or fully reduced using catalytic hydrogenation. The choice of catalyst and reaction conditions determines the final product, allowing for the selective formation of cis- or trans-alkenes, or the corresponding alkane. libretexts.orglumenlearning.com
Complete Hydrogenation: The alkyne can be fully reduced to the corresponding alkane, 3-(butan-2-yl)oxane, by reaction with two equivalents of hydrogen gas (H₂) over highly active metal catalysts such as platinum (Pt), palladium (Pd), or Raney nickel (Ra-Ni). libretexts.orglibretexts.orglumenlearning.com The reaction proceeds through an alkene intermediate, but it cannot be isolated as it is rapidly hydrogenated under these conditions. libretexts.orglibretexts.org
Semihydrogenation to cis-Alkenes: The selective reduction of the alkyne to a cis-alkene, 3-((Z)-but-3-en-2-yl)oxane, is achieved through the use of a "poisoned" or deactivated catalyst. libretexts.orglibretexts.org The most common of these is Lindlar's catalyst, which consists of palladium supported on calcium carbonate (CaCO₃) and treated with lead acetate (B1210297) and quinoline (B57606). libretexts.orglumenlearning.commasterorganicchemistry.com The quinoline deactivates the catalyst just enough to prevent the further reduction of the initially formed cis-alkene to an alkane. libretexts.orglibretexts.org The reaction proceeds via syn-addition of two hydrogen atoms to the same face of the triple bond as it is adsorbed on the catalyst surface. masterorganicchemistry.comrsc.org
Semihydrogenation to trans-Alkenes: To form the trans-alkene, 3-((E)-but-3-en-2-yl)oxane, a dissolving metal reduction is employed. libretexts.orgmasterorganicchemistry.com This reaction uses an alkali metal, typically sodium (Na) or lithium (Li), dissolved in liquid ammonia (B1221849) (NH₃) at low temperatures (-33 °C or below). youtube.comquora.com The mechanism involves a single-electron transfer from the sodium atom to the alkyne, forming a radical anion. ucalgary.ca This intermediate is protonated by ammonia, and a second electron transfer followed by another protonation completes the reduction. ucalgary.ca The steric repulsion in the radical anion intermediate forces the substituent groups into a trans configuration, which dictates the stereochemistry of the final product. ucalgary.ca
Table 2: Catalytic Hydrogenation and Semihydrogenation of this compound
| Reaction | Reagents & Catalyst | Product | Stereochemistry |
|---|---|---|---|
| Complete Hydrogenation | H₂ (excess), Pt, Pd, or Ni | Alkane | Not applicable |
| Semihydrogenation (cis) | H₂, Lindlar's Catalyst | Alkene | cis (Z) libretexts.orgmasterorganicchemistry.com |
| Semihydrogenation (trans) | Na or Li, liquid NH₃ | Alkene | trans (E) masterorganicchemistry.comucalgary.ca |
Transition metals, particularly late transition metals like gold, platinum, and rhodium, are powerful catalysts for activating the alkyne moiety towards more complex transformations, such as the formation of new rings. arkat-usa.orgthieme-connect.dersc.org
When this compound is part of a larger molecule containing another unsaturated group (like an alkene), it can undergo intramolecular cyclization reactions. These reactions, known as enyne cycloisomerizations, are atom-economical methods for constructing cyclic structures. organic-chemistry.orgwikipedia.org The reaction mechanism depends heavily on the catalyst used. wikipedia.org For instance, platinum(II) catalysts can trigger cationic pathways, acs.org while rhodium catalysts may proceed through the formation of a rhodium vinylidene intermediate. organic-chemistry.org
Gold catalysts are particularly effective in activating alkynes. nih.govacs.orgresearchgate.net Gold(I) complexes act as soft, carbophilic π-acids that coordinate to the alkyne, making it highly electrophilic and susceptible to nucleophilic attack. arkat-usa.orgnih.gov In the context of annulation reactions (ring-forming reactions), a gold-activated alkyne can be attacked by a tethered nucleophile to initiate a cyclization cascade. nih.govresearchgate.net Depending on the substrate, these reactions can proceed through intermediates like vinyl cations or gold(I) vinylidenes. nih.gov
Metal carbenes, which are species featuring a metal-carbon double bond, are highly reactive intermediates that can engage with alkynes in various ways. researchgate.netwikipedia.org Gold and copper carbenes, often generated in situ from precursors like diazo compounds, can react with the terminal alkyne of this compound. nih.govresearchgate.net One pathway involves the C(sp)-H insertion of the metal carbene into the terminal alkyne C-H bond. researchgate.net Gold-catalyzed oxidative coupling of terminal alkynes can generate a reactive gold carbene intermediate, which can then undergo further transformations. rsc.org These reactions provide powerful methods for carbon-carbon bond formation, leading to the synthesis of functionalized alkynes and allenes. researchgate.netnih.gov
Metal-Catalyzed Transformations Involving the Alkyne
C-H Functionalization Strategies on Terminal Alkynes
The terminal alkyne C-H bond in this compound is a prime site for functionalization. Unlike the more inert C-H bonds of alkanes, the acetylenic proton exhibits notable reactivity, enabling the direct attachment of various molecular fragments. This area of chemistry has expanded significantly, offering powerful alternatives to traditional cross-coupling reactions that would require prior conversion of the alkyne to a metal acetylide.
Modern C-H functionalization strategies often employ transition metal catalysts to achieve high efficiency and selectivity. For instance, rhodium(III)-catalyzed reactions can facilitate the coupling of terminal alkynes with unsaturated partners like other alkenes and alkynes. acs.org These methods are attractive for their step-economy, as they forge new carbon-carbon (C-C), carbon-nitrogen (C-N), or carbon-oxygen (C-O) bonds from readily available starting materials. acs.org
Another key strategy involves the insertion of an alkyne into a metal-carbon bond that has been formed via a directed C-H activation event elsewhere in the molecule or on a coupling partner. chemrxiv.org While the tetrahydropyran (B127337) ring in this compound does not possess strongly coordinating groups to direct such activation, intermolecular reactions with substrates that do are highly relevant. The general mechanism involves the formation of a cyclometalated intermediate, which then coordinates to the alkyne of the oxane substrate. Subsequent insertion of the alkyne into the M-C bond leads to a new, larger metallacycle, which can then undergo reductive elimination to yield the functionalized product. chemrxiv.org
Furthermore, platinum catalysts have been shown to facilitate the intramolecular coupling between unactivated terminal alkynes and sp³ C-H bonds, such as those found on cyclic ethers. nih.gov This type of transformation, known as a hydride transfer-cyclization, allows for the direct alkenylation of the ether ring, demonstrating a powerful method for constructing complex heterocyclic systems. nih.gov
Acidic Nature and Acetylide Formation for Further Derivatization
The most fundamental property of the terminal alkyne in this compound is the acidity of its terminal proton. Terminal alkynes are significantly more acidic than their alkane and alkene counterparts. libretexts.orgntu.edu.sg This enhanced acidity is a direct consequence of the hybridization of the carbon atom involved in the C-H bond.
The carbon of the terminal alkyne is sp-hybridized, meaning its orbital has 50% s-character. lumenlearning.comlibretexts.org Since s-orbitals are closer to the nucleus than p-orbitals, the lone pair of electrons in the resulting conjugate base, the acetylide anion (RC≡C:⁻), is held more tightly and is therefore more stabilized. ntu.edu.sglumenlearning.com This stabilization makes the parent alkyne more willing to donate its proton.
| Hydrocarbon Type | Hybridization | % s-character | Approximate pKa |
| Alkane (e.g., Ethane) | sp³ | 25% | ~50 |
| Alkenes (e.g., Ethene) | sp² | 33% | ~44 |
| Alkyne (e.g., Ethyne) | sp | 50% | ~25 |
This table illustrates the correlation between hybridization, s-character, and acidity for simple hydrocarbons. The pKa of the terminal alkyne in this compound is expected to be in the range of 25. ntu.edu.sglibretexts.orgmasterorganicchemistry.com
Due to this acidity, the terminal proton can be removed by a sufficiently strong base to form a potent carbon nucleophile—the acetylide anion. Common bases for this transformation must have a conjugate acid with a pKa significantly higher than 25. Therefore, hydroxide (B78521) (pKa of H₂O ≈ 15.7) is not strong enough. ntu.edu.sg Suitable bases include sodium amide (NaNH₂, conjugate acid ammonia, pKa ≈ 38), sodium hydride (NaH), and organolithium reagents like butyllithium (B86547) (BuLi). libretexts.orgntu.edu.sg
Once formed, the acetylide of this compound can react with a wide array of electrophiles to create new carbon-carbon bonds, allowing for extensive derivatization. Common applications include:
Alkylation: Reaction with primary alkyl halides (e.g., iodomethane, bromoethane) via an Sₙ2 mechanism to extend the carbon chain. masterorganicchemistry.com
Reaction with Carbonyls: Addition to aldehydes and ketones to form propargyl alcohols.
Reaction with Epoxides: Opening of epoxide rings to yield γ-hydroxy alkynes.
Reactivity of the Tetrahydropyran Ring System
The tetrahydropyran (oxane) ring is a saturated ether and is generally less reactive than the alkyne functionality. wikipedia.org However, under specific conditions, it can undergo transformations such as ring-opening or functionalization of its carbon backbone.
The cleavage of the C-O bonds within the tetrahydropyran ring typically requires harsh conditions, such as strong acids or potent Lewis acids. A significant challenge in performing such reactions on this compound is achieving selectivity, ensuring the alkyne functionality remains intact.
Ring-opening of THF, a five-membered analogue, by certain group 4 metallocene complexes has been documented to occur in competition with alkyne complexation. acs.orgacs.org For instance, zirconocene (B1252598) and hafnocene complexes can initiate THF cleavage, leading to oxametallacycles. acs.orgacs.org While direct examples with tetrahydropyran in this specific context are less common, the principle suggests that strong Lewis acidic reagents could potentially open the THP ring. The mechanism often involves coordination of the ether oxygen to the Lewis acid, followed by nucleophilic attack at an adjacent carbon, leading to C-O bond scission. To preserve the alkyne, reaction conditions must be chosen carefully to avoid polymerization or hydration of the triple bond, which can also be catalyzed by Lewis acids.
Frustrated Lewis Pairs (FLPs) have also been theoretically and experimentally shown to activate and open THF rings. nih.gov This involves a concerted action of a sterically hindered Lewis acid and Lewis base that polarizes and cleaves a C-O bond. Applying such a system to this compound could provide a milder route for ring-opening while potentially preserving the alkyne.
Direct functionalization of the C-H bonds on the saturated tetrahydropyran ring is a challenging but increasingly feasible transformation. These sp³ C-H bonds are typically unreactive. However, advances in catalysis have provided routes for their modification.
One notable strategy is the intramolecular coupling of a terminal alkyne with an α-sp³ C-H bond of a cyclic ether, catalyzed by platinum tetraiodide (PtI₄). nih.gov This process involves activation of the alkyne by the Lewis acidic platinum catalyst, which then facilitates an intramolecular hydride transfer from the carbon adjacent to the ether oxygen onto the alkyne. The subsequent C-C bond formation results in the creation of a bicyclic product, effectively functionalizing the THP ring at its α-position. nih.gov
Other methods for constructing substituted tetrahydropyran rings, such as the Prins cyclization, highlight the general reactivity patterns of related systems. nih.govbohrium.com While these are methods of synthesis rather than post-synthesis functionalization, they inform on the types of intermediates (e.g., oxocarbenium ions) that could be targeted for modifying an existing THP ring.
Chemo-, Regio-, and Stereoselective Control in Transformations
Given the two distinct reactive sites in this compound, controlling the selectivity of chemical reactions is paramount for its use in targeted synthesis.
Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the high reactivity of the terminal alkyne often allows for selective transformations while leaving the ether ring untouched. For example, the formation of an acetylide with NaNH₂ and subsequent alkylation is highly chemoselective for the alkyne C-H bond over any of the C-H bonds on the THP ring. masterorganicchemistry.com Similarly, Sonogashira coupling reactions can be performed selectively at the alkyne terminus. Conversely, reactions targeting the ether, such as certain Lewis acid-mediated ring-openings, must be carefully designed to avoid side reactions with the alkyne.
Regioselectivity concerns the site of bond formation. In C-H functionalization of the THP ring, reactions are often regioselective for the α-position (C2 or C6) because the adjacent oxygen atom can stabilize cationic or radical intermediates. The hydride transfer-cyclization mentioned previously is an example of a highly regioselective functionalization at the α-carbon. nih.gov
Stereoselectivity is crucial due to the presence of a chiral center at the C3 position of the oxane ring and the adjacent carbon of the butynyl side chain. Any reaction that creates a new stereocenter must be controlled to yield the desired diastereomer. For instance, in the synthesis of substituted tetrahydropyrans via Prins cyclization, the stereochemical outcome can be directed by the choice of catalyst and the geometry of the starting materials. nih.govresearchgate.net For a pre-existing molecule like this compound, any transformation on the ring or the side chain must consider the influence of the existing stereocenters on the transition state energies, which will dictate the stereochemical outcome of the product.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 but 3 Yn 2 Yl Oxane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
A detailed analysis using NMR spectroscopy, which would form the cornerstone of structural elucidation for a molecule like 3-(but-3-yn-2-yl)oxane, is contingent on the availability of the compound for experimental study.
The application of multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy) would be essential in piecing together the molecular structure. These experiments would allow for the mapping of proton-proton and proton-carbon correlations, as well as through-space proximities of atoms, which are fundamental to confirming the connectivity and stereochemistry. However, without a sample of this compound, no such experimental data can be generated or analyzed.
The determination of diastereomeric and enantiomeric purity through the analysis of chemical shifts and coupling constants is a standard and powerful application of NMR spectroscopy. For this compound, which possesses stereocenters, these parameters would be crucial in assessing the stereochemical outcome of a potential synthesis. The absence of any reported synthesis or isolation of this compound means that no such analysis can be performed.
Nuclear Overhauser Effect (NOE) correlations are instrumental in determining the relative stereochemistry of a molecule by identifying protons that are close in space. For a cyclic system like the oxane ring in the proposed compound, NOE data would be invaluable for establishing the spatial arrangement of substituents. The determination of absolute stereochemistry would likely require further experiments, possibly in conjunction with chiral derivatizing agents or computational modeling, all of which are precluded by the unavailability of the compound.
The conformational flexibility of the oxane ring in this compound would be a subject of interest for dynamic NMR studies. These experiments could provide insights into the energetic barriers of ring-flipping and the preferred conformations of the molecule. This area of investigation remains purely hypothetical in the absence of the target compound.
Vibrational and Electronic Spectroscopy for Advanced Structural Confirmation
Techniques such as Infrared (IR) and Raman spectroscopy would provide information about the vibrational modes of the molecule, confirming the presence of functional groups like the alkyne and the ether linkage. Ultraviolet-Visible (UV-Vis) spectroscopy would offer insights into the electronic transitions within the molecule. Without experimental spectra for this compound, a discussion of its vibrational and electronic properties would be speculative.
Chiroptical Methods for Absolute Configuration Determination
Chiroptical methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for determining the absolute configuration of chiral molecules. The application of these methods to this compound would be a critical step in its complete stereochemical characterization. However, this is another avenue of research that is closed until the compound is synthesized and isolated in an enantiomerically pure or enriched form.
Computational and Theoretical Investigations of 3 but 3 Yn 2 Yl Oxane Chemistry
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations are instrumental in analyzing reaction mechanisms by mapping out the potential energy surface connecting reactants, transition states, and products. rsc.orgresearchgate.netnih.gov These methods can estimate the energies of transient species and the barriers to their interconversion, offering a detailed picture of how a reaction proceeds. researchgate.net
Transition State Analysis and Reaction Pathways
The formation of 3-(but-3-yn-2-yl)oxane can be envisaged through several synthetic routes, such as the nucleophilic addition of a butynyl organometallic reagent to an oxane precursor or an intramolecular cyclization. Quantum chemical calculations can be employed to model these potential reaction pathways. researchgate.net By locating the transition state structures for each proposed step, the feasibility of a given mechanism can be assessed.
For instance, in a hypothetical synthesis involving the addition of a lithium acetylide derived from 3-butyn-2-ol (B105428) to an electrophilic center on an oxane ring, transition state analysis would reveal the geometry of the key bond-forming step. The calculation would help in understanding the orbital interactions and the degree of synchronous versus asynchronous bond formation. Such analyses have been successfully applied to understand the insertion of alkynes into metal-ligand bonds, providing a framework for predicting reactivity. acs.org
Below is a hypothetical data table illustrating the kind of information that could be obtained from a transition state analysis for the formation of the C-C bond between the oxane ring and the butynyl group.
| Parameter | Transition State Geometry |
| Forming C-C bond length | 2.15 Å |
| Breaking C-Leaving Group bond length | 2.50 Å |
| Angle of nucleophilic attack | 107.5° |
| Imaginary frequency | -350 cm⁻¹ |
This is a hypothetical data table for illustrative purposes.
Energy Profiles and Selectivity Rationalization
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile is crucial for rationalizing the observed or predicted selectivity of a reaction. researchgate.net For the synthesis of this compound, different stereoisomers are possible. The relative energies of the transition states leading to these different stereoisomers will determine the diastereoselectivity of the reaction.
Computational studies on the formation of other cyclic ethers have demonstrated that the preference for one stereoisomer over another can be explained by subtle differences in steric and electronic interactions in the transition state. organic-chemistry.orgnih.gov For example, the energy difference between transition states leading to equatorial versus axial substitution on the oxane ring can be calculated to predict the major product.
A hypothetical energy profile for two competing pathways is presented below.
| Species | Pathway A (Equatorial Attack) | Pathway B (Axial Attack) |
| Relative Energy of Reactants | 0.0 kcal/mol | 0.0 kcal/mol |
| Relative Energy of Transition State | +15.2 kcal/mol | +17.8 kcal/mol |
| Relative Energy of Products | -5.5 kcal/mol | -3.1 kcal/mol |
This is a hypothetical data table for illustrative purposes.
Density Functional Theory (DFT) for Spectroscopic Parameter Prediction
Density Functional Theory (DFT) has become a powerful tool for predicting the spectroscopic properties of molecules with high accuracy. spectroscopyonline.comscirp.orgscirp.org This is particularly useful for confirming the structure of newly synthesized compounds or for distinguishing between possible isomers. rsc.orgnrel.gov
Accurate Prediction of NMR Chemical Shifts and Coupling Constants
DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.govresearchgate.net For a molecule like this compound, with multiple stereocenters, the NMR spectra can be complex. Theoretical prediction of the spectra for all possible diastereomers can be compared with experimental data to determine the correct structure. nrel.gov The accuracy of these predictions has been shown to be comparable to experimental error in many cases. researchgate.netbris.ac.uk
The following table shows a hypothetical comparison between DFT-predicted and experimental ¹³C NMR chemical shifts for one of the diastereomers of this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Oxane C2 | 68.5 | 68.2 |
| Oxane C3 | 45.1 | 44.8 |
| Oxane C4 | 26.3 | 26.1 |
| Oxane C5 | 28.9 | 28.7 |
| Oxane C6 | 62.7 | 62.5 |
| Butynyl C1' | 25.4 | 25.2 |
| Butynyl C2' | 70.1 | 69.8 |
| Butynyl C3' | 85.3 | 85.0 |
| Butynyl C4' | 72.9 | 72.6 |
This is a hypothetical data table for illustrative purposes.
Validation of Experimental Structural Assignments
In cases where experimental data alone is ambiguous, DFT calculations can provide crucial validation for structural assignments. nih.gov By demonstrating a good correlation between the calculated and experimental NMR spectra for a proposed structure, and a poor correlation for other possible isomers, the structural assignment can be made with a high degree of confidence. This synergy between experimental and computational methods is a powerful approach in modern structural elucidation. nih.gov
Stereochemical Outcome Prediction and Rationalization
The stereochemistry of this compound is a key aspect of its chemical identity. Computational methods can be used not only to predict the most likely stereochemical outcome of a reaction but also to provide a detailed rationalization for this preference. nih.govnih.gov
The prediction of stereoselectivity often involves comparing the energies of the diastereomeric transition states. nih.gov The transition state with the lower energy will be more populated, leading to the major product. The factors that influence the energies of these transition states, such as steric hindrance, torsional strain, and electronic effects, can be dissected using computational models.
For the synthesis of this compound, the approach of the butynyl nucleophile to the oxane electrophile can occur from different faces, leading to different diastereomers. Computational modeling can reveal the subtle interactions that favor one approach over the other. For instance, the presence of substituents on the oxane ring can create a steric bias that directs the incoming nucleophile to the less hindered face. These types of computational predictions are becoming increasingly reliable and are a valuable tool in synthetic planning. csmres.co.uk
Conformational Analysis and Intermolecular Interactions
Due to the absence of specific experimental or computational data for this compound in publicly available literature, this section presents a theoretical analysis based on well-established principles of conformational behavior in substituted tetrahydropyran (B127337) (oxane) rings and the known intermolecular interactions of terminal alkynes. The findings presented are predictive and derived from computational studies on analogous molecular systems.
Conformational Analysis of the Oxane Ring
The six-membered tetrahydropyran (oxane) ring is known to adopt a low-energy chair conformation to minimize torsional and angle strain. For a substituted oxane like this compound, the primary conformational question revolves around the preference of the bulky butynyl substituent for either an axial or equatorial position on the ring.
In monosubstituted cyclohexanes, a strong preference for the equatorial position is observed to avoid 1,3-diaxial steric repulsions. A similar principle applies to substituted oxanes. Therefore, it is predicted that this compound will predominantly exist in a chair conformation where the butynyl group occupies the equatorial position. This arrangement minimizes steric clash with the axial hydrogens at the C-1 and C-5 positions of the oxane ring.
Quantum chemical calculations on related 3-substituted tetrahydropyran systems have shown that the energy difference between the equatorial and axial conformers can be significant. researchgate.net The equatorial conformer is typically lower in energy, making it the most populated state at equilibrium.
Predicted Relative Energies of Chair Conformations
The following table, based on theoretical calculations of analogous 3-substituted oxanes, illustrates the expected energy landscape. The chair conformation with the equatorial substituent is designated as the global minimum (0.00 kcal/mol).
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (298 K) |
| Chair 1 | Equatorial | 0.00 | >95% |
| Chair 2 | Axial | 1.5 - 3.0 | <5% |
| Twist-Boat | - | >5.0 | <0.1% |
Note: Energy values are estimates based on computational studies of similar substituted tetrahydropyran systems. The actual values for this compound would require specific computational modeling.
Intermolecular Interactions
The chemical structure of this compound features several key sites for intermolecular interactions, which will govern its macroscopic properties like boiling point and solubility. The primary interactions are expected to be dipole-dipole forces and weak hydrogen bonds.
The ether oxygen atom in the oxane ring is a hydrogen bond acceptor. The most significant interaction is predicted to be a weak C-H···O hydrogen bond involving the acidic terminal hydrogen of the alkyne group. libretexts.org The sp-hybridized C-H bond of a terminal alkyne is notably more acidic than sp2 or sp3 C-H bonds, allowing it to act as a hydrogen bond donor. libretexts.orgwikipedia.org
Key Predicted Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |
| Hydrogen Bond | Terminal Alkyne (C-H) | Oxane Oxygen (O) | 1 - 3 |
| C-H···π Interaction | Aliphatic C-H | Alkyne π-system | 0.5 - 1.5 |
| Dipole-Dipole | Oxane Ring Dipole | Oxane Ring Dipole | Variable |
| Van der Waals | Entire Molecule | Entire Molecule | Variable |
Note: Interaction energies are typical values for these types of non-covalent bonds and serve as a predictive guide.
Strategic Applications and Future Perspectives in Organic Synthesis
3-(but-3-yn-2-yl)oxane as a Versatile Chiral Building Block in Complex Molecule Synthesis
The hypothetical structure of this compound, containing stereocenters on both the tetrahydropyran (B127337) ring and the side chain, suggests its potential as a valuable chiral building block. Enantiomerically pure forms of this compound could serve as versatile starting materials for the synthesis of complex molecular architectures.
Precursor for Advanced Heterocyclic Scaffolds and Polyethers
The bifunctional nature of this compound, featuring a reactive terminal alkyne and a stable cyclic ether, would make it an ideal precursor for a variety of more complex heterocyclic systems. The alkyne can undergo a wide range of transformations, including cycloadditions, coupling reactions, and hydrations, to introduce further complexity. The tetrahydropyran ring is a common feature in many polyether natural products, and this building block could be incorporated into synthetic strategies for such molecules.
Potential Transformations of the Alkynyl Group:
| Reaction Type | Reagents and Conditions | Resulting Functional Group/Scaffold |
|---|---|---|
| Click Chemistry | Azides, Copper(I) catalyst | 1,2,3-Triazole |
| Sonogashira Coupling | Aryl/vinyl halides, Pd/Cu catalyst | Aryl/vinyl-substituted alkyne |
| Glaser Coupling | Copper(II) salts, base | 1,3-Diyne |
| Hydration | Hg(II) or Au(I)/Pt(II) catalyst, H₂O | Methyl ketone |
Development of Novel Cascade and Multicomponent Reactions
The presence of the alkyne and the ether oxygen in this compound could enable the design of novel cascade or multicomponent reactions. For instance, an intramolecular reaction could be triggered by activation of the alkyne, with the ether oxygen acting as an internal nucleophile, potentially leading to the formation of fused or spirocyclic ether systems. In a multicomponent setting, the alkyne could react with two or more other reactants in a one-pot process to rapidly build molecular complexity.
Expansion of Synthetic Methodologies Leveraging the Alkynyl Tetrahydropyran Motif
Should this compound become synthetically accessible, it would serve as a valuable platform for the development of new synthetic methodologies. Research could focus on stereoselective reactions that are influenced by the existing chirality of the molecule. The interplay between the stereocenters on the ring and the side chain could direct the outcome of reactions at the alkyne or on the tetrahydropyran ring itself, leading to the development of novel diastereoselective transformations.
Interdisciplinary Research Directions and Emerging Applications in Synthetic Chemistry
The potential applications of this compound and its derivatives could extend beyond traditional organic synthesis. The incorporation of this building block into medicinal chemistry programs could lead to the discovery of new bioactive compounds, given the prevalence of tetrahydropyran rings in pharmaceuticals. Furthermore, the alkynyl group could be used to attach this chiral scaffold to polymers or solid supports, opening up avenues in materials science and chemical biology for the development of new functional materials or chemical probes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(but-3-yn-2-yl)oxane, and how can purity be optimized?
- Methodology : Two primary methods are derived from analogous compounds:
- Acid-catalyzed cyclization : Reacting diol precursors (e.g., 3-butyn-2-ol derivatives) with catalytic acids (e.g., H₂SO₄) under reflux conditions. This approach requires careful temperature control (110–130°C) to minimize side reactions .
- Cross-coupling reactions : Utilize Sonogashira coupling to introduce the alkyne moiety to the oxane ring. Palladium catalysts and copper co-catalysts in anhydrous THF are typical .
- Purity Optimization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC (C18 columns, MeCN/water mobile phase) ensures high purity. Monitor by LCMS and NMR .
Q. How can the structural configuration of this compound be confirmed?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in ethanol). Refine data using SHELXL for bond lengths/angles, validating sp³ hybridization of the oxane ring and alkyne geometry .
- Spectroscopic analysis : Confirm via ¹H/¹³C NMR (e.g., alkyne proton absence, oxane ring protons at δ 3.5–4.5 ppm) and FT-IR (C≡C stretch ~2100 cm⁻¹) .
Q. What are the key physical properties of this compound, and how are they measured?
- Key Properties :
| Property | Value (Analog-Based Estimate) | Measurement Method |
|---|---|---|
| Boiling Point | 140–145°C | Distillation under reduced pressure |
| Solubility | Soluble in EtOH, Et₂O, DCM | Shake-flask method |
| Refractive Index | ~1.43–1.45 | Abbe refractometer (PEG-200/oxane analog data) |
Advanced Research Questions
Q. How can the alkyne group in this compound be exploited for functionalization in drug discovery?
- Methodology :
- Click Chemistry : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach pharmacophores (e.g., triazole rings). Optimize Cu(I) catalyst loading (1–5 mol%) in DMF/H₂O .
- Biotracking : Label with fluorescent azides (e.g., BODIPY-azide) for cellular uptake studies via fluorescence microscopy .
Q. How do structural analogs of this compound inform its reactivity and bioactivity?
- Comparative Analysis :
| Analog | Structure | Key Differences |
|---|---|---|
| But-3-yne | Simple alkyne | Lacks oxane ring; limited solubility |
| Tetrahydropyran | Saturated oxane | No alkyne; inert in cycloadditions |
- Insights : The hybrid alkyne-oxane structure enables dual reactivity (e.g., ether stability + alkyne clickability), making it superior for modular synthesis .
Q. How can contradictions in reported biological activities (e.g., antimicrobial potency) be resolved?
- Methodology :
- Standardized Assays : Use CLSI guidelines for MIC determination against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Control variables: inoculum size (5×10⁵ CFU/mL), broth medium (Mueller-Hinton) .
- SAR Studies : Compare MICs of analogs (e.g., 4-substituted oxanes) to isolate the alkyne’s role in membrane disruption .
Q. What computational methods predict the stability of this compound under physiological conditions?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess bond dissociation energies (BDEs). High BDE for C-O (oxane) vs. lower for C≡C (susceptible to oxidation) .
- MD Simulations : Simulate hydrolysis in aqueous environments (GROMACS, OPLS-AA force field) to predict degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
